molecular formula C13H19NO B1320095 C-(4-m-Tolyl-tetrahydro-pyran-4-yl)-methylamine CAS No. 917747-53-6

C-(4-m-Tolyl-tetrahydro-pyran-4-yl)-methylamine

Cat. No. B1320095
M. Wt: 205.3 g/mol
InChI Key: QPEMLQIYXUKIIZ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or from other compounds. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. It includes the type of bonds (covalent, ionic, etc.), bond angles, bond lengths, and overall shape of the molecule.



Chemical Reactions Analysis

This involves the study of the chemical reactions that the compound can undergo. It includes the reactants, products, conditions, and the type of reaction (addition, substitution, etc.).



Physical And Chemical Properties Analysis

This includes the study of properties like melting point, boiling point, solubility, density, molar mass, polarity, etc.


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of p-aminobenzoic acid diamides : C-(4-m-Tolyl-tetrahydro-pyran-4-yl)-methylamine is used in the synthesis of various diamides. This process involves acylation reactions and has led to the formation of diamides with potential application in chemical research (Agekyan & Mkryan, 2015).

  • Development of Key Intermediates for CCR5 Antagonist : It plays a crucial role in the synthesis of key intermediates for the CCR5 antagonist TAK-779. This synthesis involves reductive alkylation and is essential in medicinal chemistry (Hashimoto et al., 2002).

  • Molecular Structure Studies : The compound has been used in studies focusing on the molecular structure of various chemicals. For instance, its derivatives have been synthesized and analyzed for their crystal structure, providing insights into molecular conformations and interactions (Lv et al., 2009).

Medicinal Chemistry and Drug Design

  • Development of PDE9A Inhibitors : It has been utilized in the design of novel PDE9A inhibitors. These inhibitors show potential in treating cognitive disorders and have progressed into clinical trials, highlighting the compound's significance in pharmaceutical research (Verhoest et al., 2012).

  • Synthesis of Pyrazolopyranopyrimidines : Research has been conducted on pyrazolopyranopyrimidines derived from reactions involving this compound. These pyrazolopyranopyrimidines have shown potential anti-inflammatory properties, indicating possible therapeutic applications (Zaki et al., 2006).

  • Kinase Inhibitor Development : It has been used in the synthesis of kinase inhibitors, specifically targeting c-Src/Abl kinases. These inhibitors are critical in cancer research and have shown efficacy in preclinical models (Hennequin et al., 2006).

Safety And Hazards

This involves the study of the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, handling precautions, etc.


Future Directions

This would involve a discussion on the potential future applications or studies involving the compound based on its known properties and behaviors.


properties

IUPAC Name

[4-(3-methylphenyl)oxan-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-3-2-4-12(9-11)13(10-14)5-7-15-8-6-13/h2-4,9H,5-8,10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEMLQIYXUKIIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCOCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C-(4-m-Tolyl-tetrahydro-pyran-4-yl)-methylamine

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